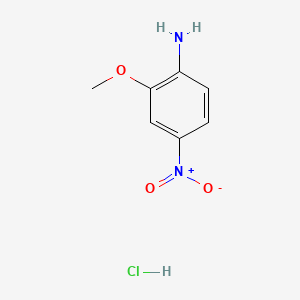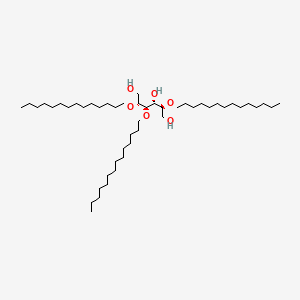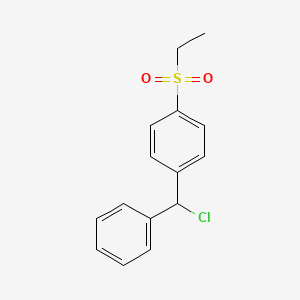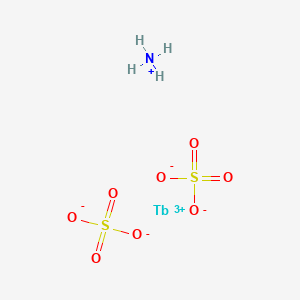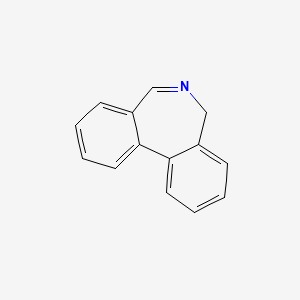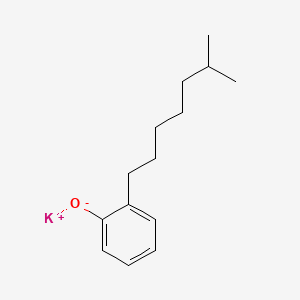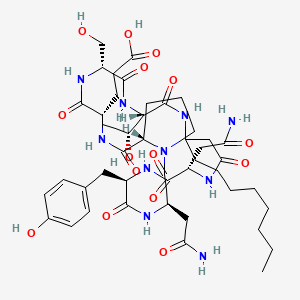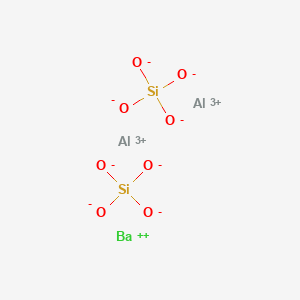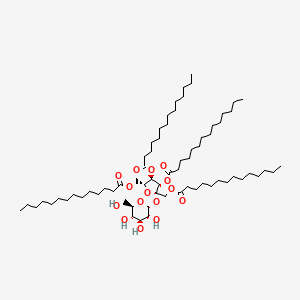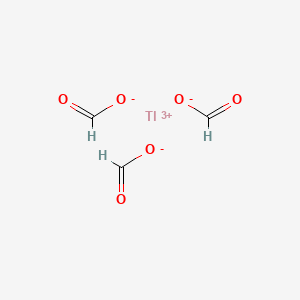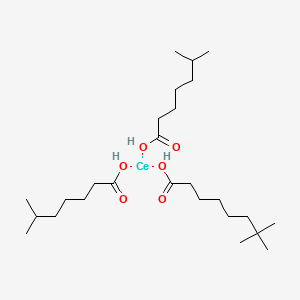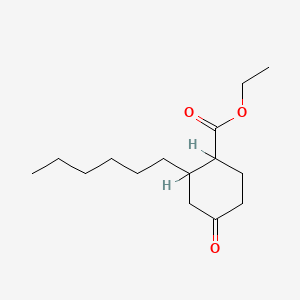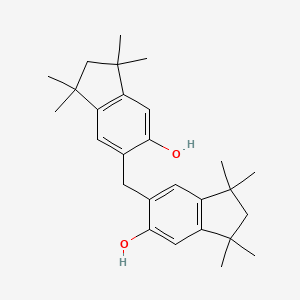
6,6'-Methylenebis(1,1,3,3-tetramethylindan-5-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Methylenebis(1,1,3,3-tetramethylindan-5-ol) is a complex organic compound with a unique structure characterized by multiple aromatic rings and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methylenebis(1,1,3,3-tetramethylindan-5-ol) typically involves the condensation of 1,1,3,3-tetramethylindan-5-ol with formaldehyde under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the two indan-5-ol units.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Methylenebis(1,1,3,3-tetramethylindan-5-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6,6’-Methylenebis(1,1,3,3-tetramethylindan-5-ol) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 6,6’-Methylenebis(1,1,3,3-tetramethylindan-5-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Methylenebis(6-tert-butyl-1,1,3,3-tetramethylindan-5-ol)
- 6-Isobutyl-1,1,3,3-tetramethylindan-5-ol
Uniqueness
6,6’-Methylenebis(1,1,3,3-tetramethylindan-5-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
54661-53-9 |
|---|---|
Molekularformel |
C27H36O2 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
6-[(6-hydroxy-1,1,3,3-tetramethyl-2H-inden-5-yl)methyl]-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C27H36O2/c1-24(2)14-26(5,6)20-12-22(28)16(10-18(20)24)9-17-11-19-21(13-23(17)29)27(7,8)15-25(19,3)4/h10-13,28-29H,9,14-15H2,1-8H3 |
InChI-Schlüssel |
COLYSLCNGKYMCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=C1C=C(C(=C2)O)CC3=CC4=C(C=C3O)C(CC4(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


